molecular formula C12H22N2O3 B595320 (4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate CAS No. 1246650-98-5

(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate

Cat. No. B595320
M. Wt: 242.319
InChI Key: FHFUKPWBTBBQNW-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate” is produced in accordance with internationally recognized requirements for the development and production of reference standards . It’s also known as TBOA, a potent competitive inhibitor of excitatory amino acid transporters (EAATs).

Scientific Research Applications

  • Pharmaceutical Research

    • Application : This compound is used in the synthesis of various pharmaceuticals . It is a key component in the creation of morpholine nucleus and its derivatives .
    • Method of Application : The compound is synthesized in a multistep reaction process. The starting compound used in this reaction is 2-aminopyridin-3-ol .
    • Results : The synthesized compounds and its derivatives were then examined for antibacterial, antifungal, analgesic and anti-inflammatory activities .
  • Chemical Synthesis

    • Application : The compound was used in the synthesis of quinazolinbenzoxazine derivatives .

Safety And Hazards

The safety data sheet (SDS) for this compound can be viewed and downloaded for free at Echemi.com . The SDS would provide information on hazards, handling, storage, and emergency measures.

properties

IUPAC Name

tert-butyl (4aS,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-10-9(8-14)13-5-7-16-10/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFUKPWBTBBQNW-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate

CAS RN

1246650-98-5
Record name rac-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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